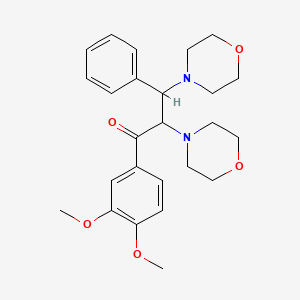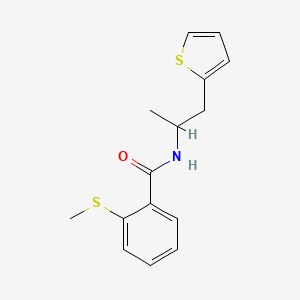
2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles are prepared by reacting 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) . Subsequently, oxidation leads to the formation of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of this compound reveals an intriguing arrangement. The benzamide moiety is connected to a thiophene–furan–thiophene scaffold. The methylthio group adds further complexity. The SMILES notation for this compound is: CC(C(C1=CC=C(SC)C=C1)=O)©N2CCOCC2 .
Chemical Reactions Analysis
The compound’s reactivity is essential for understanding its behavior. It can participate in various reactions, including electrochemical polymerization . When copolymerized with EDOT (3,4-ethylenedioxythiophene), it exhibits distinct electrochromic properties. The resulting copolymer films demonstrate stability, rapid response time, and significant optical contrast. These properties make them promising candidates for electrochromic display (ECD) applications .
Direcciones Futuras
: Abaci, U., Ustalar, A., Yilmaz, M., & Guney, H. Y. (2016). Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Advances, 6(33), 27681–27690. Link : NITE-CHRIP. (2024). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl). Link
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-11(10-12-6-5-9-19-12)16-15(17)13-7-3-4-8-14(13)18-2/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIJVUSRMNZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

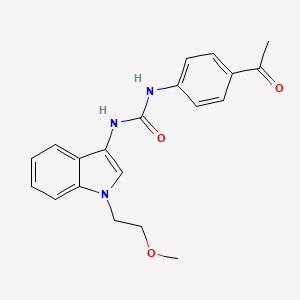
![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)
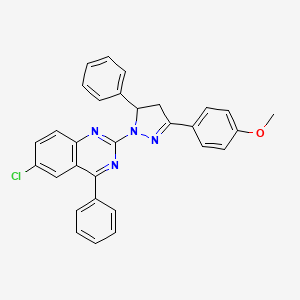
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)
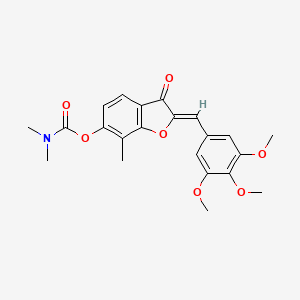
![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

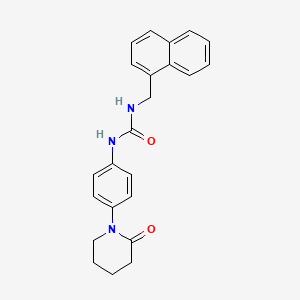
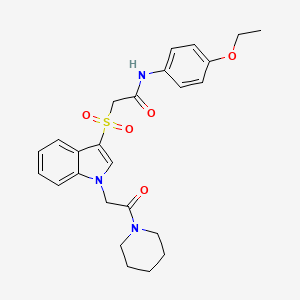
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)
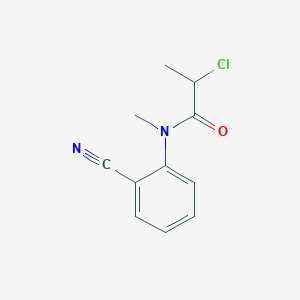
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
